molecular formula C10H14N2O B11910083 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B11910083
M. Wt: 178.23 g/mol
InChI Key: QZEGCHFIAAXRCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine

InChI

InChI=1S/C10H14N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-4,8,12H,5-6,11H2,1H3

InChI Key

QZEGCHFIAAXRCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC(C2)N

Origin of Product

United States

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